3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide

Catalog No.
S548240
CAS No.
845932-30-1
M.F
C29H32N4O4S2
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-...

CAS Number

845932-30-1

Product Name

3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide

Molecular Formula

C29H32N4O4S2

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C29H32N4O4S2/c1-31-9-11-32(12-10-31)8-7-27(35)30-20-5-6-24-26(17-20)38-25-4-2-3-22(29(25)39-24)23-18-21(34)19-28(37-23)33-13-15-36-16-14-33/h2-6,17-19H,7-16H2,1H3,(H,30,35)

InChI Key

IIBZKDYAYJSSGB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6

Solubility

Soluble in DMSO, not in water

Synonyms

KU59403; KU-59403; KU 59403

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)SC4=C(C=CC=C4S3)C5=CC(=O)C=C(O5)N6CCOCC6

Description

The exact mass of the compound 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide is 564.1865 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide is a complex organic compound characterized by its diverse structural components. It has a molecular formula of C29H32N4O4S2 and a molar mass of 564.72 g/mol . The compound features a thianthrene core, which is a polycyclic aromatic compound known for its unique electronic properties, making it of interest in various chemical and biological applications. The presence of a morpholine and piperazine moiety contributes to its potential pharmacological activities, enhancing its solubility and biological interactions.

Typical for amides and heterocycles, including:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The thianthrene ring may participate in nucleophilic substitution reactions, particularly at positions that are electron-deficient.
  • Oxidation: The morpholine ring can be oxidized to form N-oxides or other derivatives, potentially altering the compound's activity.

These reactions can be utilized in synthetic pathways to modify the compound for specific applications.

Preliminary studies suggest that 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide exhibits promising biological activities. It has been investigated for its potential as an anti-cancer agent due to its ability to interact with specific biological targets involved in tumor proliferation . Additionally, the piperazine and morpholine groups may enhance its binding affinity to various receptors, making it a candidate for further pharmacological studies.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thianthrene Derivative: Starting from thianthrene, appropriate functional groups are introduced via electrophilic aromatic substitution.
  • Piperazine and Morpholine Integration: The piperazine and morpholine moieties are synthesized separately and then coupled with the thianthrene derivative using coupling agents or through direct nucleophilic attack.
  • Final Amide Formation: The final step involves the formation of the amide bond between the piperazine derivative and the thianthrene derivative using standard coupling methods (e.g., using DCC or EDC).

These synthetic routes are crucial for obtaining high yields and purity of the desired compound .

3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases, particularly in oncology.
  • Material Science: Due to its electronic properties, it may find applications in organic electronics or photonic devices.

Interaction studies reveal that this compound can engage with various biological targets, including enzymes and receptors involved in cancer pathways. Preliminary data indicate that it may inhibit certain protein kinases associated with tumor growth, although detailed mechanistic studies are required to fully elucidate these interactions .

Several compounds share structural similarities with 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(4-Methylpiperazin-1-yl)propanamideContains piperazine; simpler structureLacks thianthrene core
N-(6-Morpholinyl)-2-thienylacetamideMorpholine present; simpler thiophene structureNo polycyclic aromatic structure
Thianthrenes with different substituentsSimilar core; varied substituentsDifferent biological activities based on substituents

The uniqueness of 3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide lies in its complex structure combining multiple pharmacophores that may synergistically enhance its biological activity compared to simpler analogs .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Exact Mass

564.1865

Appearance

Off-white to grey solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Batey MA, Zhao Y, Kyle S, Richardson C, Slade A, Martin NM, Lau A, Newell DR,  Curtin NJ. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer. Mol Cancer Ther. 2013 Jun;12(6):959-67. doi: 10.1158/1535-7163.MCT-12-0707. Epub 2013 Mar 19. PubMed PMID: 23512991; PubMed Central PMCID: PMC3736091.

2. Batey MA, et al. Preclinical evaluation of a novel ATM inhibitor, KU59403, in vitro and in vivo in p53 functional and dysfunctional models of human cancer. Mol Cancer Ther. 2013 Jun;12(6):959-67.

3. Chen CW, Buj R, Dahl ES, Leon KE, Aird KM. ATM Inhibition Synergizes with Fenofibrate in High Grade Serous Ovarian Cancer Cells. bioRxiv. 2020 Jan 1.

Explore Compound Types